molecular formula C8H7NO B1306768 3-(Pyridin-2-yl)prop-2-yn-1-ol CAS No. 29768-03-4

3-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B1306768
CAS No.: 29768-03-4
M. Wt: 133.15 g/mol
InChI Key: JBTFIWAQYSBSEZ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C8H7NO. It features a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal position. This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functionalities.

Biochemical Analysis

Biochemical Properties

3-(Pyridin-2-yl)prop-2-yn-1-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. In various cell types, this compound has been found to modulate cell signaling pathways, including those related to apoptosis and cell proliferation. For instance, this compound can influence the expression of genes involved in these pathways, leading to changes in cell behavior and function . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site or allosteric sites of the enzyme. This binding can result in conformational changes that either enhance or inhibit the enzyme’s function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic or research purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and other oxidoreductases . These interactions can influence the metabolism of various substrates, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can affect the activity of coenzymes and cofactors, further modulating metabolic processes within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-2-yl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol . The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a likely candidate due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: 3-(Pyridin-2-yl)prop-2-en-1-ol or 3-(Pyridin-2-yl)propan-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-2-yl)prop-2-yn-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)prop-2-yn-1-ol is unique due to the presence of both a pyridine ring and an alkyne group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and biological research.

Properties

IUPAC Name

3-pyridin-2-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTFIWAQYSBSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392884
Record name 3-(Pyridin-2-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29768-03-4
Record name 3-(Pyridin-2-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)prop-2-yn-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture that consists of 16.6 ml (173 mmol) of 2-bromopyridine, 21.6 ml of propargyl alcohol, 2.5 g of palladium-bis-triphenylphosphine-dichloride and 173 mg of copper(I) iodide is mixed with 510 ml of diethylamine and heated for 1.5 hours to 80° C. After filtration and removal of the solvent, the residue is purified by chromatography on fine silica gel with a gradient system that consists of n-hexane and ethyl acetate. 17.8 g (134 mmol, 77%) of the title compound is isolated as a colorless oil.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
palladium-bis-triphenylphosphine-dichloride
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
173 mg
Type
catalyst
Reaction Step Four
Quantity
510 mL
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromopyridine (5 g, 31.6 mmol), palladium (II) acetate (5 mg), copper (I) iodide (5 mg), triphenylphosphine (5 mg) in triethylamine (50 ml) was deaerated with argon for 5 minutes. After propagyl alcohol (2.2 ml, 38.0 mmol) was added, the solution was rapidly heated to reflux under argon and conditions maintained for 17 h. On cooling, the mixture was poured into 2M sodium hydroxide (ca. 30 ml) and extracted thoroughly with ethyl acetate. Evaporation of the dried (magnesium sulphate) extracts gave an oil, which was flash chromatographed on silica using 80% ethyl acetate/chloroform. Fractions with Rf of about 0.23 on evaporation gave the title alcohol as a light tan solid: mp 78°-80°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Propynyl alcohol (35 ml) was added dropwise to a stirred mixture of 2-bromopyridine (23.7 g), bis(triphenylphosphine)palladium chloride (1.54 g), triethylamine (21 ml), cuprous iodide (1.5 g) and acetonitrile (150 ml) and the mixture was stirred at ambient temperature for 30 minutes and then heated to 60° C. for 2 hours. The mixture was cooled to ambient temperature, poured into water (200 ml) and neutralised by adding dilute aqueous hydrochloric acid. The mixture was extracted with methylene chloride (2×500 ml) and the combined extracts were washed with water (500 ml), dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with a 1:1 v/v mixture of methylene chloride and ethyl acetate to give 3-(2-pyridyl)prop-2-yn-1-yl alcohol (14 g, 70%), m.p. 78°-80° C. (recrystallised from a mixture of hexane and ethyl acetate).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-(2-Pyridyl)prop-2-yn-1-yl bromide hydrobromide used as a starting material was obtained as follows: 2-Propynyl alcohol (35 ml) was added dropwise to a stirred mixture of 2-bromopyridine (13.7 g), bis(triphenylphosphine)palladium chloride (1.54 g), triethylamine (21 ml),cuprous iodide (1.5 g) and acetonitrile (150 ml) and the mixture was stirred at ambient temperature for 30 minutes and then heated to 60° C. for 2 hours. The mixture was cooled to ambient temperature, poured into water (200 ml) and neutralised by adding dilute aqueous hydrochloric acid. The mixture was extracted with methylene chloride (2×500 ml) and the combined extracts were washed with water (500 ml), dried (MgSO4) and evaporated. The residue was purified by columnchromatography eluting with a 1:1 v/v mixture of methylene chloride and ethyl acetate to give 3-(2-pyridyl)prop-2-yn-1-yl alcohol (14 g, 70%), m.p. 78°-80° C. (recrystallised from a mixture of hexane andethyl acetate).
Name
3-(2-Pyridyl)prop-2-yn-1-yl bromide hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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